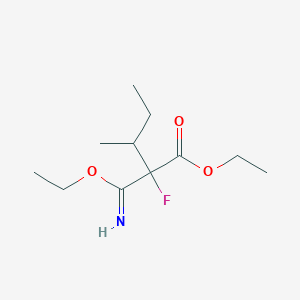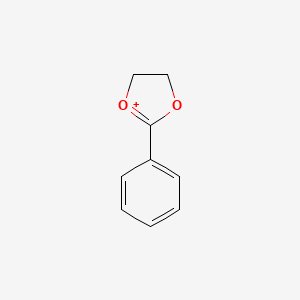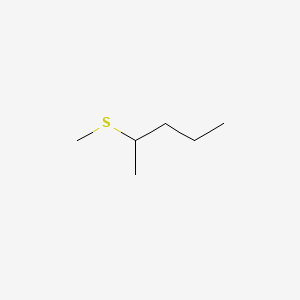
Methyl (1-methylbutyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-methylbutyl) sulfide, also known as (1-methylbutyl) methyl sulfide, is an organic compound with the molecular formula C₆H₁₄S. It is a sulfide where a sulfur atom is bonded to a methyl group and a 1-methylbutyl group. This compound is known for its distinctive odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (1-methylbutyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methylbutyl chloride with sodium methyl sulfide in an organic solvent under reflux conditions. The reaction proceeds as follows:
1-methylbutyl chloride+sodium methyl sulfide→methyl (1-methylbutyl) sulfide+sodium chloride
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (1-methylbutyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as halides, cyanides, and thiolates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols or hydrocarbons.
Substitution: Various substituted sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1-methylbutyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of methyl (1-methylbutyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, leading to the formation of complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a 1-methylbutyl group.
Propyl methyl sulfide: Contains a propyl group instead of a 1-methylbutyl group.
Butyl methyl sulfide: Contains a butyl group instead of a 1-methylbutyl group.
Uniqueness: Methyl (1-methylbutyl) sulfide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 1-methylbutyl group influences its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
13286-91-4 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
2-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |
Clave InChI |
WGBHWWSSUGCSCP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


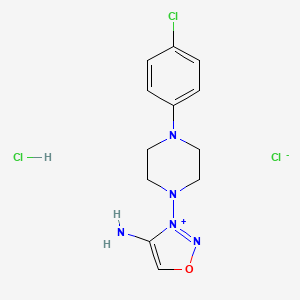
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
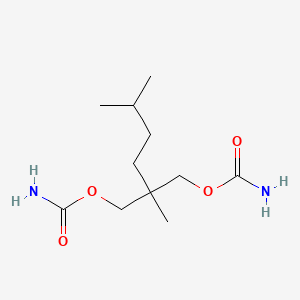
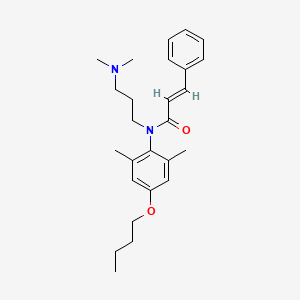
phosphanium](/img/structure/B14706069.png)
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

